N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound was first synthesized in 2018 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound binds to these receptors and activates them, resulting in a range of physiological effects. The activation of CB1 receptors is responsible for the analgesic and anxiolytic effects of N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide, while the activation of CB2 receptors is responsible for the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide are mediated by its interaction with the cannabinoid receptors CB1 and CB2. The activation of these receptors results in a range of effects, including pain relief, reduced inflammation, and reduced anxiety. Additionally, N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide in lab experiments is its potent and selective agonist activity at the CB1 and CB2 receptors. This makes it a valuable tool for studying the physiological effects of cannabinoid receptor activation. However, one limitation of using N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of pain, inflammation, anxiety, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide and its effects on the endocannabinoid system. Finally, the development of new synthetic cannabinoids with improved pharmacological properties is an area of active research, and N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide may serve as a valuable starting point for the development of new compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have potent analgesic, anti-inflammatory, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions. Additionally, N-[2-(dimethylamino)ethyl]-N'-isobutylethanediamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-methylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-8(2)7-12-10(15)9(14)11-5-6-13(3)4/h8H,5-7H2,1-4H3,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFGJUYERLPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.